molecular formula C8H14OS2 B14619273 1lambda~4~,4-Dithiaspiro[4.5]decan-1-one CAS No. 59796-91-7

1lambda~4~,4-Dithiaspiro[4.5]decan-1-one

Cat. No.: B14619273
CAS No.: 59796-91-7
M. Wt: 190.3 g/mol
InChI Key: IFVGERSAKYKKRL-UHFFFAOYSA-N
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Description

1lambda~4~,4-Dithiaspiro[45]decan-1-one is a unique organic compound characterized by its spirocyclic structure containing sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1lambda4,4-Dithiaspiro[4.5]decan-1-one typically involves the reaction of cyclohexanone with ethylene glycol in the presence of an acid catalyst to form a spirocyclic intermediate. This intermediate is then treated with sulfur reagents to introduce the sulfur atoms into the spirocyclic framework .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of specific solvents to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 1lambda4,4-Dithiaspiro[4.5]decan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1lambda~4~,4-Dithiaspiro[4.5]decan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1lambda4,4-Dithiaspiro[4.5]decan-1-one involves its interaction with molecular targets through its sulfur atoms. These interactions can lead to the formation of covalent bonds with biological molecules, affecting their function. The spirocyclic structure also allows for specific binding to target sites, enhancing its efficacy in various applications .

Comparison with Similar Compounds

Uniqueness: 1lambda4,4-Dithiaspiro[4.5]decan-1-one is unique due to its sulfur-containing spirocyclic structure, which imparts distinct chemical properties and reactivity compared to its oxygen-containing analogs. This uniqueness makes it valuable in specific applications where sulfur chemistry is advantageous .

Properties

CAS No.

59796-91-7

Molecular Formula

C8H14OS2

Molecular Weight

190.3 g/mol

IUPAC Name

1,4λ4-dithiaspiro[4.5]decane 4-oxide

InChI

InChI=1S/C8H14OS2/c9-11-7-6-10-8(11)4-2-1-3-5-8/h1-7H2

InChI Key

IFVGERSAKYKKRL-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)SCCS2=O

Origin of Product

United States

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